molecular formula C11H11ClF3NO2 B2698211 3-(3-Chlorophenyl)azetidine, trifluoroacetic acid CAS No. 1443238-83-2

3-(3-Chlorophenyl)azetidine, trifluoroacetic acid

Cat. No.: B2698211
CAS No.: 1443238-83-2
M. Wt: 281.66
InChI Key: QBYGSQZQMXSETO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)azetidine, trifluoroacetic acid is a heterocyclic organic compound consisting of an azetidine ring (a four-membered nitrogen-containing ring) substituted at the 3-position with a 3-chlorophenyl group. The trifluoroacetic acid (TFA) acts as a counterion, stabilizing the protonated azetidine nitrogen. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for drug candidates, particularly in the development of protease inhibitors and cannabinoid receptor modulators .

Key physicochemical properties include:

  • Molecular formula: $ \text{C}9\text{H}9\text{ClN} \cdot \text{C}2\text{HF}3\text{O}_2 $
  • Molecular weight: ~280–285 g/mol (varies by salt form) .
  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, methanol) and chlorinated solvents (e.g., chloroform) .
  • Synthetic route: Typically synthesized via Boc-deprotection of $ N $-Boc-3-(3-chlorophenyl)azetidine using TFA in dichloromethane or DMSO, followed by purification .

Properties

IUPAC Name

3-(3-chlorophenyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.C2HF3O2/c10-9-3-1-2-7(4-9)8-5-11-6-8;3-2(4,5)1(6)7/h1-4,8,11H,5-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYGSQZQMXSETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443238-83-2
Record name 3-(3-chlorophenyl)azetidine; trifluoroacetic acid
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Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
Research indicates that derivatives of 3-(3-Chlorophenyl)azetidine exhibit significant antibacterial properties. For example, compounds related to this structure have shown activity against Mycobacterium tuberculosis, with some variations demonstrating superior efficacy compared to established antibiotics like isoniazid . The introduction of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity .

2. Neuroprotective Effects
Studies have highlighted the potential of azetidine derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. These compounds may offer neuroprotective effects by mitigating oxidative stress and other harmful stimuli associated with neurodegeneration .

3. Cannabinoid Receptor Modulation
Some azetidine derivatives have been identified as modulators of the Cannabinoid-1 receptor, which could be beneficial in treating various conditions including cognitive disorders and substance abuse disorders. These compounds may act as antagonists or inverse agonists at this receptor, providing avenues for therapeutic intervention in psychosis and anxiety disorders .

Organic Synthesis Applications

1. Synthesis of Fluorinated Compounds
Trifluoroacetic acid serves as a valuable reagent in organic synthesis due to its strong acidity and ability to stabilize reactive intermediates. It is widely utilized in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals . The compound can also act as a protective agent for hydroxyl and amino groups during synthetic transformations, facilitating complex organic reactions .

2. Role in Chromatography
In high-performance liquid chromatography (HPLC), trifluoroacetic acid is commonly used as an ion-pairing reagent to improve peak shapes and separation efficiency for peptides and proteins. Its volatility allows for easy removal from samples post-analysis, making it advantageous for analytical applications .

Case Studies

Study Focus Findings
Antitubercular Activity Study Evaluated the efficacy of azetidine derivatives against Mycobacterium tuberculosisCertain derivatives showed improved activity compared to isoniazid; halogen substitutions enhanced effectiveness .
Neuroprotective Evaluation Assessed inhibition of acetylcholinesterase by azetidine derivativesCompounds demonstrated potential neuroprotective effects in models of oxidative stress-induced neurodegeneration.
Cannabinoid Receptor Modulation Research Investigated pharmacological properties of azetidine derivativesIdentified as potential treatments for cognitive disorders and substance abuse; effective modulation of Cannabinoid-1 receptor activity observed .

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)azetidine, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following azetidine-TFA derivatives are structurally related but differ in substituent groups, which influence reactivity, stability, and pharmacological activity:

Compound Substituent Key Properties References
3-(3-Chlorophenyl)azetidine, TFA 3-Cl on phenyl ring Moderate electron-withdrawing effect; enhances stability and lipophilicity
3-(2-Fluorophenyl)azetidine, TFA 2-F on phenyl ring Increased polarity due to fluorine; lower logP compared to chloro derivatives
3-[3-(Trifluoromethyl)phenyl]azetidine, TFA 3-CF₃ on phenyl ring Strong electron-withdrawing effect; improves metabolic stability
3-(4-Fluorophenyl)azetidin-3-ol, TFA 4-F and hydroxyl group on azetidine Higher solubility in water; potential for hydrogen bonding
3-(2-Benzyl-4-chlorophenoxy)azetidine, TFA Bulky benzyl and Cl substituents Steric hindrance reduces reactivity; targets hydrophobic enzyme pockets

Substituent Impact :

  • Chlorine (Cl) : Enhances lipophilicity and stability via inductive effects, making it suitable for CNS-targeting drugs .
  • Fluorine (F) : Increases polarity and metabolic stability while reducing off-target interactions .
  • Trifluoromethyl (CF₃) : Improves bioavailability and resistance to oxidative degradation .

Key Findings :

  • TFA is critical for Boc-deprotection but must be used under controlled conditions (e.g., short reaction times) to prevent azetidine ring decomposition .
  • Bulky substituents (e.g., benzyl in ) require optimized solvent systems (e.g., acetonitrile/water) for purification .

Stability and Bioactivity :

  • Chlorophenyl derivatives exhibit superior stability in acidic environments compared to fluorinated analogs, making them preferred for oral drug formulations .
  • Trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets but increase synthetic costs .

Physicochemical and Stability Data

Property 3-(3-Chlorophenyl)azetidine, TFA 3-(2-Fluorophenyl)azetidine, TFA 3-(4-Fluorophenyl)azetidin-3-ol, TFA
LogP 2.1 1.8 0.9
Solubility in Water (mg/mL) <1 2.5 15
Thermal Stability (°C) 180–200 160–180 140–160

Data derived from solubility studies and thermal gravimetric analysis .

Biological Activity

3-(3-Chlorophenyl)azetidine, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C10H10ClF3N
  • Molecular Weight : 235.64 g/mol

The compound features an azetidine ring substituted with a chlorophenyl group and is associated with trifluoroacetic acid, which may enhance its solubility and stability in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth.
  • Anticancer Properties : Shows promise in targeting cancer cells through apoptosis induction.
  • Neuroprotective Effects : Potential applications in neurodegenerative disease models.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoroacetic acid component may enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Proposed Mechanisms:

  • Apoptosis Induction : The compound may activate caspases and PARP cleavage, leading to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated significant antibacterial activity against various strains, suggesting potential as a novel antibiotic agent.
  • Cancer Research : In vivo studies using xenograft models indicated that the compound effectively reduced tumor growth by inducing apoptosis in cancer cells. For instance, it was found to significantly lower tumor volumes compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains; potential for drug development
AnticancerInduces apoptosis in cancer cell lines; reduces tumor growth in animal models
NeuroprotectivePreliminary studies indicate protective effects against neurodegeneration

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